{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}(propyl)amine
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Overview
Description
{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}(propyl)amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives typically involves the condensation of 1,3-diketones with hydrazines. For {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}(propyl)amine, a possible synthetic route could involve the reaction of 2-methylpropylhydrazine with a suitable 1,3-diketone under acidic or basic conditions. The reaction may proceed through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring.
Industrial Production Methods
Industrial production of pyrazole derivatives often employs one-pot multicomponent reactions, transition-metal catalysts, or photoredox reactions to enhance efficiency and yield. The use of environmentally friendly methods, such as microwave-assisted synthesis or solvent-free conditions, is also gaining popularity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}(propyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl, aryl, or acyl groups onto the pyrazole ring .
Scientific Research Applications
Chemistry: It can serve as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Pyrazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound may be explored for its potential therapeutic effects, such as anti-inflammatory or analgesic activities.
Industry: It can be used in the development of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}(propyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-1H-pyrazole: Similar in structure but with a phenyl group instead of a 2-methylpropyl group.
3,5-Dimethyl-1H-pyrazole: Lacks the propylamine group, making it less complex.
1H-Pyrazole-4-carboxamide: Contains a carboxamide group, differing in functional groups attached to the pyrazole ring
Uniqueness
{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}(propyl)amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its combination of a 2-methylpropyl group and a propylamine group on the pyrazole ring sets it apart from other pyrazole derivatives, potentially leading to unique applications and effects .
Properties
Molecular Formula |
C11H21N3 |
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Molecular Weight |
195.30 g/mol |
IUPAC Name |
N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]propan-1-amine |
InChI |
InChI=1S/C11H21N3/c1-4-5-12-6-11-7-13-14(9-11)8-10(2)3/h7,9-10,12H,4-6,8H2,1-3H3 |
InChI Key |
FHHUBYHQPOLWGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CN(N=C1)CC(C)C |
Origin of Product |
United States |
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